

Application Notes & Protocols for N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

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Compound of Interest

Compound Name:	<i>N</i> -(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide
CAS No.:	1019405-20-9
Cat. No.:	B1385719

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Abstract

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of **N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide** (C₁₂H₁₅NO₂). As a member of the benzamide class of compounds, this molecule holds potential for investigation in medicinal chemistry and drug discovery, where substituted benzamides have demonstrated a wide range of biological activities.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. We present a robust and reproducible protocol based on established amide coupling methodologies, detailed purification techniques including recrystallization and column chromatography, and a full suite of analytical characterization protocols. The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Scientific Context

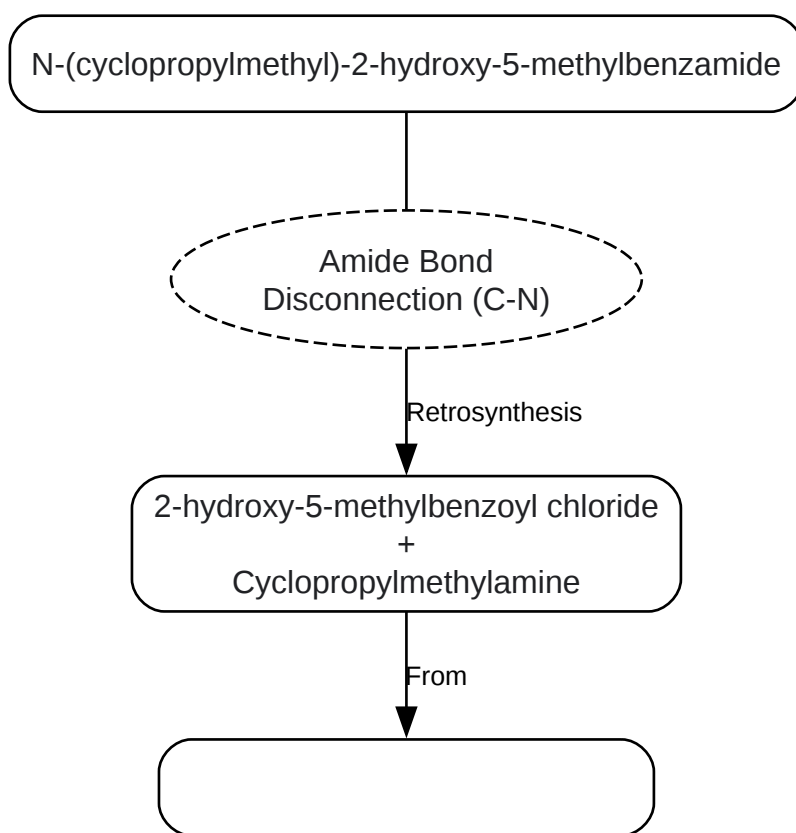
N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide is a substituted benzamide. The core benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1][3] The structural features of the title compound are noteworthy:

- 2-hydroxybenzamide (Salicylamide) Moiety: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the amide carbonyl, influencing conformation and physicochemical properties. Salicylamide derivatives are known for their analgesic and anti-inflammatory activities.
- N-cyclopropylmethyl Group: The cyclopropylmethyl substituent is often incorporated into drug candidates to modulate metabolic stability, lipophilicity, and binding affinity to biological targets.[4]
- 5-methyl Group: The methyl group on the phenyl ring can influence electronic properties and provide a handle for further synthetic modification.

Given the lack of extensive literature on this specific molecule, the protocols herein are designed to provide a reliable pathway for its synthesis and to establish a foundational dataset for its characterization, enabling further investigation into its potential biological activities.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and logical approach to synthesizing **N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide** is through an amide bond formation between 2-hydroxy-5-methylbenzoic acid and cyclopropylmethylamine. To facilitate this reaction, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with the amine.



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Diagram 1: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide

This two-step, one-pot protocol describes the formation of the acyl chloride followed by amidation.

Rationale: Thionyl chloride (SOCl_2) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction byproducts (SO_2 and HCl) are gaseous, which helps drive the reaction to completion. A tertiary amine base, such as triethylamine (TEA), is added in the second step to act as an acid scavenger, neutralizing the HCl generated during the amidation reaction and preventing the protonation of the cyclopropylmethylamine nucleophile.[5]

Materials:

- 2-hydroxy-5-methylbenzoic acid (1.0 eq)
- Thionyl chloride (SOCl₂) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- Cyclopropylmethylamine (1.2 eq)
- Triethylamine (TEA) (2.5 eq)
- Round-bottom flask with reflux condenser and gas outlet/drying tube
- Magnetic stirrer and hotplate

Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-5-methylbenzoic acid (1.0 eq).
- **Solvent Addition:** Add anhydrous DCM to the flask (approx. 10 mL per gram of starting material). Stir the suspension.
- **Acyl Chloride Formation:** Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. A gas outlet should be connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the evolving HCl and SO₂ gases.
- **Heating:** Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
- **Cooling and Reagent Removal:** Cool the reaction mixture to 0°C using an ice bath. Remove the excess thionyl chloride and DCM under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood.
- **Amidation:** Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, prepare a solution of cyclopropylmethylamine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

- **Amine Addition:** Slowly add the amine/TEA solution dropwise to the stirred acyl chloride solution at 0°C.
- **Reaction to Completion:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.[2]
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the acyl chloride spot and the appearance of a new, typically higher R_f product spot indicates reaction completion.

Protocol 2: Work-up and Purification

Rationale: The work-up procedure is designed to remove unreacted reagents, the triethylamine hydrochloride salt, and other water-soluble impurities. A series of aqueous washes with acid, base, and brine accomplishes this. Subsequent purification by either recrystallization (for high-purity crude) or column chromatography (for mixed impurities) yields the final product.[6][7]

Procedure:

- **Quenching:** Transfer the reaction mixture to a separatory funnel.
- **Aqueous Wash:** Wash the organic layer sequentially with:
 - 1 M HCl (to remove excess TEA and unreacted amine).
 - Saturated NaHCO₃ solution (to remove any unreacted acidic starting material).
 - Brine (saturated NaCl solution, to remove residual water).
- **Drying and Concentration:** Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

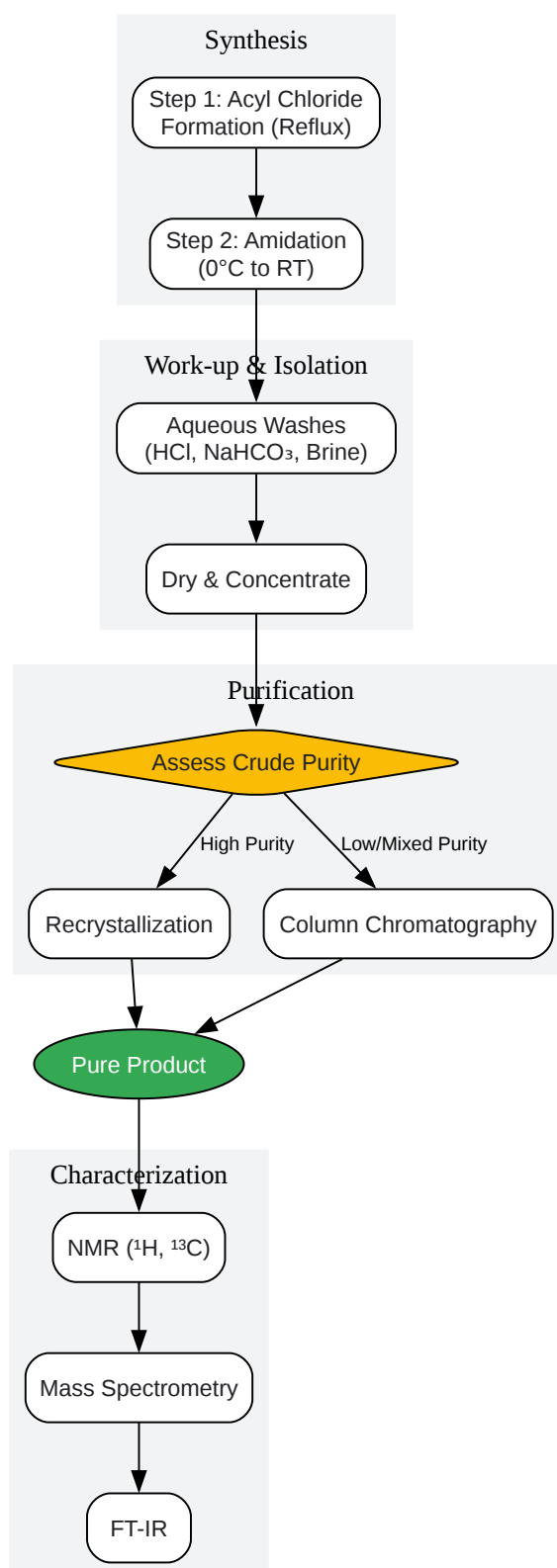
Option A: Purification by Recrystallization[6]

- **Solvent Selection:** Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures). A suitable solvent will dissolve the compound when hot but not at room temperature.

- **Dissolution:** Dissolve the crude product in a minimal amount of the chosen hot recrystallization solvent.
- **Crystallization:** If insoluble impurities are present, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- **Isolation:** Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Option B: Purification by Column Chromatography[7]

- **Setup:** Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., hexane).
- **Sample Loading:** Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the top of the column.
- **Elution:** Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. Collect fractions and analyze them by TLC.
- **Isolation:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.



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Diagram 2: Overall experimental workflow from synthesis to characterization.

Analytical Characterization

Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Data Summary Table

Property	Value / Expected Result	Source
CAS Number	1019405-20-9	[8][9]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[8]
Molecular Weight	205.25 g/mol	[8]
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~11.5 (s, 1H, Ar-OH), ~7.3 (d, 1H), ~7.1 (dd, 1H), ~6.8 (d, 1H), ~6.2 (br s, 1H, N-H), ~3.3 (t, 2H, N-CH ₂), ~2.3 (s, 3H, Ar-CH ₃), ~1.1 (m, 1H, CH-cyclopropyl), ~0.6 (m, 2H, CH ₂ -cyclopropyl), ~0.3 (m, 2H, CH ₂ -cyclopropyl)	Predicted
Mass Spec (ESI+)	Expected m/z: 206.12 [M+H] ⁺	Calculated
FT-IR (KBr, cm ⁻¹)	~3350 (N-H stretch), ~3100-2900 (O-H, C-H stretch), ~1640 (C=O amide I), ~1540 (N-H bend amide II)	Predicted
Purity (Typical)	≥98% (after purification)	[8]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]
- **Data Acquisition:** Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

- **Data Analysis:** The proton NMR should show distinct signals for the aromatic protons, the N-H and O-H protons (which may be broad), and the aliphatic protons of the cyclopropylmethyl and methyl groups. The integration of these signals should correspond to the number of protons in each environment. The ^{13}C NMR should show 12 distinct carbon signals.

Protocol: Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- **Data Acquisition:** Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
- **Data Analysis:** The primary peak observed should correspond to the protonated molecule $[\text{M}+\text{H}]^+$ at $m/z \approx 206.12$.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify characteristic absorption bands for the key functional groups: a broad O-H stretch, an N-H stretch, and a strong C=O (amide) stretch.

Potential Applications and Future Directions

While specific biological data for **N-(cyclopropylmethyl)-2-hydroxy-5-methylbenzamide** is not currently published, its structural motifs suggest several avenues for investigation:

- **Anti-inflammatory and Analgesic Screening:** Based on the salicylamide core, the compound could be tested in assays for cyclooxygenase (COX) inhibition or other inflammatory pathway modulation.

- Antimicrobial Testing: Many benzamide derivatives exhibit antimicrobial properties. The compound could be screened against a panel of bacterial and fungal strains.[10]
- Fragment-Based Drug Discovery: This molecule serves as an excellent starting point or fragment for elaboration into more complex drug candidates targeting various protein families.

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